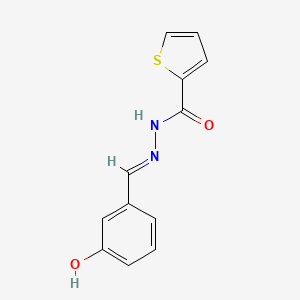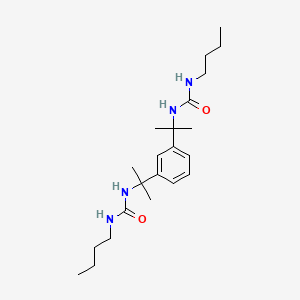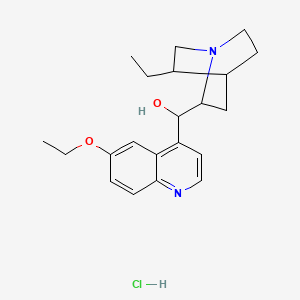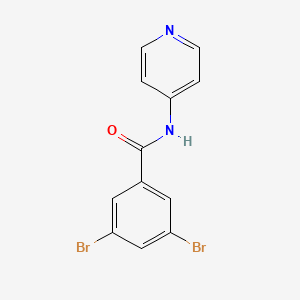![molecular formula C14H19Cl3N2O2 B11993446 4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide](/img/structure/B11993446.png)
4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide is a complex organic compound with the molecular formula C14H19Cl3N2O2 and a molecular weight of 353.679 g/mol This compound is characterized by the presence of a benzamide core substituted with a 4-methyl group and a 2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide typically involves multiple steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).
Substitution: The final step involves the substitution of the alkane with a 2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the trichloromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence processes such as cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide
- 4-Methyl-N-[2,2,2-trichloro-1-(2,3-dichlorophenylamino)ethyl]benzamide
- 4-Methyl-N-[2,2,2-trichloro-1-isopropylamino-ethyl]benzamide
Uniqueness
4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methoxy-propylamino group may enhance its solubility and bioavailability compared to similar compounds, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H19Cl3N2O2 |
|---|---|
Peso molecular |
353.7 g/mol |
Nombre IUPAC |
4-methyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]benzamide |
InChI |
InChI=1S/C14H19Cl3N2O2/c1-10-4-6-11(7-5-10)12(20)19-13(14(15,16)17)18-8-3-9-21-2/h4-7,13,18H,3,8-9H2,1-2H3,(H,19,20) |
Clave InChI |
VSMVFJDWBMQODT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6-trimethyl-N-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B11993364.png)

![9-Bromo-2-(4-bromophenyl)-5',5'-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol](/img/structure/B11993383.png)
![N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrobromide](/img/structure/B11993389.png)
![4-[(1E)-1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-2-bromo-1-methoxybenzene](/img/structure/B11993397.png)
![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazide](/img/structure/B11993400.png)

![5'-Bromo-9-chloro-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11993418.png)


![N'-[(E)-1-(3-Nitrophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11993437.png)


![4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11993455.png)
